molecular formula C7H4N2O2 B1358369 5-Cyanonicotinic acid CAS No. 887579-62-6

5-Cyanonicotinic acid

Cat. No.: B1358369
CAS No.: 887579-62-6
M. Wt: 148.12 g/mol
InChI Key: YLVWEUCOZIMGPV-UHFFFAOYSA-N
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Description

5-Cyanonicotinic acid is a heterocyclic compound with the molecular formula C7H4N2O2. It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Cyanonicotinic acid can be synthesized through the hydrolysis of nitriles. Another method involves the use of potassium permanganate as an oxidizing agent to convert pyridine derivatives into the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrolysis of nitriles under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Cyanonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the cyano group into other functional groups.

    Substitution: The cyano group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.

    Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-Cyanonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyanonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A precursor to 5-Cyanonicotinic acid, used in similar applications.

    Isonicotinic Acid: Another derivative of nicotinic acid with different functional groups.

    Pyridine Derivatives: Various pyridine-based compounds with similar structures and properties.

Uniqueness

This compound is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWEUCOZIMGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623243
Record name 5-Cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-62-6
Record name 5-Cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 6-chloro-5-cyanonicotinic acid a significant starting material in the synthesis of 2,4-diaminoquinazoline derivatives?

A1: [] 6-chloro-5-cyanonicotinic acid plays a crucial role due to its structure. The presence of the chloro and cyano groups allows for further modifications and ring-closure reactions, ultimately leading to the desired 2,4-diaminoquinazoline scaffold. This scaffold is important as it is found in various bioactive compounds, including potential antitumor agents.

Q2: The research mentions that the synthetic method using 6-chloro-5-cyanonicotinic acid is efficient. What evidence supports this claim?

A2: [] The research highlights that reactions utilizing 6-chloro-5-cyanonicotinic acid, with the exception of 6-chloro-5-cyanopicolinic acid, achieve yields exceeding 65%. This high yield signifies the efficiency of the synthetic method, making it a practical approach for producing these potentially valuable compounds.

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